3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine
Description
3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative with significant utility in agrochemical and pharmaceutical synthesis. Its molecular formula is C₇H₄Cl₂F₃N, with a molecular weight of 238.02 g/mol. The compound features a trifluoromethyl group at position 2, a chloromethyl substituent at position 6, and a chlorine atom at position 3 (Figure 1). This arrangement confers high reactivity, particularly at the chloromethyl site, enabling further functionalization .
Properties
Molecular Formula |
C7H4Cl2F3N |
|---|---|
Molecular Weight |
230.01 g/mol |
IUPAC Name |
3-chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-5(9)6(13-4)7(10,11)12/h1-2H,3H2 |
InChI Key |
MVAVTVLZGAVYRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CCl)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of oxides and reduced derivatives, respectively .
Scientific Research Applications
3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4)
- Molecular Formula : C₆H₃ClF₃N
- Molecular Weight : 181.54 g/mol
- Key Differences : Lacks the chloromethyl group at position 6, reducing its reactivity for nucleophilic substitution. Primarily used as an intermediate in pesticide synthesis .
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (CAS 1807153-07-6)
- Molecular Formula: C₈H₇ClF₃NO
- Molecular Weight : 225.6 g/mol
- Key Differences : Methoxy group at position 6 instead of chlorine decreases electrophilicity, altering its application in medicinal chemistry .
6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS 1805272-67-6)
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Water Solubility (mg/L) |
|---|---|---|---|---|
| 3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine | 238.02 | 2.8 | 77–78 (predicted) | <10 (low) |
| 2-Chloro-6-(trifluoromethyl)pyridine | 181.54 | 2.1 | 49–50 | 25–50 |
| 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine | 225.6 | 2.5 | 60–62 | 15–30 |
| 6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine | 309.59 | 3.9 | 90–92 | <5 |
*LogP values estimated using fragment-based methods.
Structure-Activity Relationship (SAR) Insights
- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability. Compounds lacking this group (e.g., 2-chloro-6-methylpyridine) show reduced insecticidal activity .
- Chloromethyl vs. Methoxy : Chloromethyl derivatives exhibit higher reactivity in alkylation reactions compared to methoxy analogs, which are more suited for hydrogen-bonding interactions .
- Positional Isomerism : Shifting the trifluoromethyl group from position 2 to 3 (e.g., 3-Chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid) drastically alters solubility and target binding .
Q & A
Q. Table 1: Key Spectral Signatures
| Group | NMR (ppm) | NMR (ppm) |
|---|---|---|
| -CF | -60 to -70 | N/A |
| -CHCl | N/A | 4.5–5.0 (CH) |
(Advanced) How can researchers resolve contradictory data in reaction outcomes (e.g., unexpected byproducts)?
Answer:
Contradictions often arise from competing reaction pathways. Methodological strategies include:
Mechanistic Probes: Use isotopic labeling (e.g., ) or trapping agents (e.g., TEMPO for radicals) to identify intermediates.
In Situ Monitoring: Employ techniques like ReactIR or HPLC-MS to track reaction progress.
Control Experiments: Compare reactivity with des-chloro or des-CF analogs (as in ’s substituent comparison).
Example:
In , unexpected sulfoxide formation during oxidation was attributed to trace peroxides; rigorous solvent drying mitigated this.
Reference:
(Basic) What are the safety considerations for handling this compound?
Answer:
- Toxicity: Chloromethyl groups can release HCl upon hydrolysis, requiring use in fume hoods.
- Waste Management: Halogenated waste must be segregated and treated by certified facilities (see ’s guidelines).
- Protective Equipment: Use nitrile gloves, goggles, and flame-resistant lab coats.
Regulatory Note:
The compound’s structural analogs (e.g., nitrapyrin in ) are regulated under EPA guidelines due to environmental persistence.
(Advanced) How does the compound’s structure enhance its utility in pharmaceutical intermediate synthesis?
Answer:
- Bioactivity: The CF group enhances lipophilicity, improving blood-brain barrier penetration ( notes its role in enzyme inhibition).
- Versatility: The chloromethyl group serves as a "handle" for functionalization (e.g., coupling with amines to form prodrugs).
Case Study:
In , chloromethyl-pyridine derivatives are key intermediates in kinase inhibitors, leveraging both electronic and steric properties.
(Basic) What computational tools aid in predicting the compound’s reactivity?
Answer:
- Software: Gaussian (DFT), Schrödinger Suite (docking studies).
- Parameters: Calculate Fukui indices for electrophilic/nucleophilic sites or HOMO-LUMO gaps to predict reaction centers.
Example:
’s structural analysis used crystallography to validate computational predictions of substituent orientation.
(Advanced) What strategies optimize yield in multi-step syntheses involving this compound?
Answer:
- Flow Chemistry: Automated systems improve reproducibility for sensitive reactions (e.g., ’s industrial protocols).
- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for -OH) to prevent side reactions.
- Catalyst Screening: High-throughput testing identifies optimal conditions (e.g., Pd vs. Cu catalysts in cross-couplings).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
